molecular formula C22H27N3O6 B2697522 Diethyl 6-[4-(4-methoxyphenyl)piperazino]-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate CAS No. 338396-57-9

Diethyl 6-[4-(4-methoxyphenyl)piperazino]-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate

Cat. No. B2697522
CAS RN: 338396-57-9
M. Wt: 429.473
InChI Key: CWPSBTMBLDBIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a dihydropyridine derivative . It is part of a class of compounds that have been studied for their anti-inflammatory and analgesic activities . The structure of this compound and similar ones were established by spectral and elemental analyses .


Synthesis Analysis

The synthesis of this compound involves a multistep synthetic route . A key step in the synthesis of related compounds involves an aza-Michael addition between a diamine and an in situ generated sulfonium salt .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization of 1,2-diamine derivatives with sulfonium salts, and aza-Michael addition . These reactions are part of a multistep synthetic route .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research has explored the synthesis of compounds related to Diethyl 6-[4-(4-methoxyphenyl)piperazino]-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate, focusing on their chemical properties and reactions. For instance, studies have detailed the hydrolysis of similar compounds, leading to products like pyruvic acid and carbon dioxide, which suggests potential pathways for synthesizing novel derivatives with tailored properties (Iwanami et al., 1964). Further research has explored the formation of C-S bonds in related structures, which has implications for the development of compounds with specific functional groups for pharmaceutical or material science applications (Hino & Satô, 1974).

Pharmacological Applications

Pharmacological research has shown that derivatives of Diethyl 6-[4-(4-methoxyphenyl)piperazino]-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate have been used to study neurotransmission, particularly in the context of serotonin receptors. For example, [18F]p-MPPF, a radiolabeled antagonist, has been utilized to study 5-HT1A receptors with positron emission tomography (PET), indicating the potential of these compounds in neurological research and the development of neuroimaging agents (Plenevaux et al., 2000).

Antimicrobial and Anti-inflammatory Activities

Novel derivatives have been synthesized with antimicrobial and anti-inflammatory activities, showcasing the therapeutic potential of compounds structurally related to Diethyl 6-[4-(4-methoxyphenyl)piperazino]-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate. For instance, certain derivatives have demonstrated selective killing of bacterial persisters without affecting normal antibiotic-sensitive cells, highlighting a novel approach to targeting antibiotic-resistant bacteria (Kim et al., 2011).

properties

IUPAC Name

diethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-1H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6/c1-4-30-21(27)17-14-18(22(28)31-5-2)20(26)23-19(17)25-12-10-24(11-13-25)15-6-8-16(29-3)9-7-15/h6-9,14H,4-5,10-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPSBTMBLDBIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 6-[4-(4-methoxyphenyl)piperazino]-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate

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